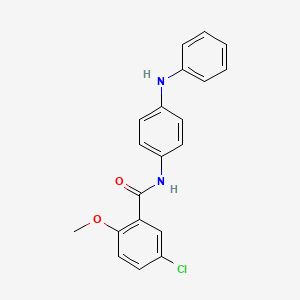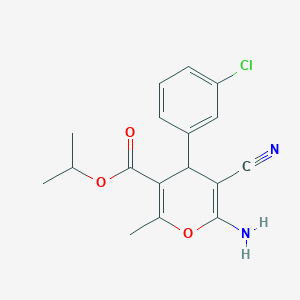
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and exhibits a unique mechanism of action that makes it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone involves the inhibition of protein kinase CK2, an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. In cancer cells, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can inhibit the aggregation of amyloid beta, preventing the formation of toxic plaques in the brain.
Advantages and Limitations for Lab Experiments
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone exhibits potent activity against cancer cells and has neuroprotective effects, making it a promising candidate for drug development. However, the limitations of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone. One potential direction is the development of novel drugs based on the structure of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone that exhibit improved solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone and its potential therapeutic applications in other diseases. Finally, the development of targeted drug delivery systems that can deliver 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone specifically to cancer cells or brain tissues could further enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with aniline and propyl bromide in the presence of a catalyst. The reaction yields 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone as a white crystalline solid with a melting point of 188-190°C.
Scientific Research Applications
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
2-anilino-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-7-12-10(2)15-14(17-13(12)18)16-11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFXZHIPHLRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6115221.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B6115226.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6115255.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B6115287.png)

![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6115318.png)